molecular formula C10H8N2O2 B1310982 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde CAS No. 852180-68-8

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No. B1310982
M. Wt: 188.18 g/mol
InChI Key: UEKHVFDHZRFETL-UHFFFAOYSA-N
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Description

The compound "3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the benzaldehyde group suggests potential for further chemical modifications and applications in various chemical reactions.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, the diazeniumdiolation of benzyl cyanide can lead to the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole derivatives, which can be further modified to produce Schiff bases or dimethylamino analogues . Another approach involves the thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI) to yield 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, demonstrating the versatility of 1,2,4-oxadiazole chemistry . Additionally, a novel one-pot, four-component condensation reaction has been developed to synthesize 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an efficient and alternative method for the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. Theoretical calculations have been used to demonstrate the stability of these compounds and the predominance of certain tautomers over others . The structure of these compounds can be confirmed through spectroscopic methods such as NMR spectroscopy .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions. For example, when heated with benzyl alcohol, 3-aryl-5-methyl-1,2,4-oxadiazoles can yield aryl nitrile, benzyl acetate, and benzaldehyde, among other products . The reactivity of these compounds with benzylamine has also been studied, showing that the amine reacts faster in the presence of both the alcohol and the amine . These reactions demonstrate the reactivity of the methyl group in the oxadiazole ring and its potential for exchange with protons from benzyl alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds exhibit pronounced acid/base stability, which is an important characteristic for their potential applications . The stability and reactivity of these compounds can be further explored through their reactions with various reagents, as demonstrated by the synthesis of novel 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones . Additionally, the antioxidant activities of certain 1,3,4-oxadiazole derivatives have been evaluated, indicating their potential as biological antioxidants .

Scientific Research Applications

  • Anti-Infective Agents

    • Field : Medicine
    • Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • Methods : The compounds were synthesized and their biological activities were evaluated .
    • Results : The compounds showed potent anti-bacterial activity .
  • Agricultural Biological Activities

    • Field : Agriculture
    • Application : 1,2,4-oxadiazole derivatives were synthesized and evaluated for their agricultural activities .
    • Methods : The compounds were synthesized and their biological activities were evaluated .
    • Results : Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
  • Pharmaceutical Applications

    • Field : Pharmacology
    • Application : 1,2,4-oxadiazole derivatives are commercially available in many important drugs .
    • Methods : The compounds were synthesized and their biological activities were evaluated .
    • Results : The compounds showed potent anti-bacterial, antiarrhythmic, antiviral, and antihypertensive activities .
  • Treatment of Age-Related Diseases

    • Field : Geriatrics
    • Application : Some 1,2,4-oxadiazole derivatives were recognized as agents for treatment age related diseases .
    • Methods : The compounds were synthesized and their biological activities were evaluated .
    • Results : The compounds showed potential for treatment of age-related diseases .
  • Herbicides and Insecticides

    • Field : Agriculture
    • Application : 1,2,4-oxadiazole derivatives are used in agriculture as herbicides, insecticides and plant protection agents against diseases caused by bacteria, viruses and fungi .
    • Methods : The compounds were synthesized and their biological activities were evaluated .
    • Results : The compounds showed potential as herbicides and insecticides .

Future Directions

The future directions for “3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde” could involve further exploration of its potential as an anti-infective agent , as well as its potential in other applications based on its chemical structure and properties.

properties

IUPAC Name

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKHVFDHZRFETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427624
Record name 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

CAS RN

852180-68-8
Record name 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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